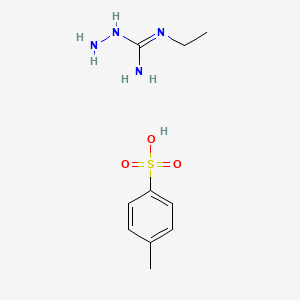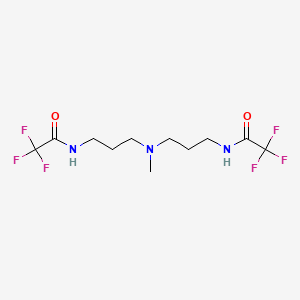![molecular formula C14H12Cl2O4 B14278848 [2,3-Dichloro-4-(3-ethylfuran-2-yl)phenoxy]acetic acid CAS No. 139519-94-1](/img/structure/B14278848.png)
[2,3-Dichloro-4-(3-ethylfuran-2-yl)phenoxy]acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[2,3-Dichloro-4-(3-ethylfuran-2-yl)phenoxy]acetic acid is an organic compound that belongs to the class of phenoxyacetic acids This compound is characterized by the presence of a dichlorophenyl group, an ethylfuran group, and an acetic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [2,3-Dichloro-4-(3-ethylfuran-2-yl)phenoxy]acetic acid typically involves the reaction of 2,3-dichlorophenol with 3-ethylfuran-2-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF). The reaction mixture is heated to a temperature of around 100-120°C for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
化学反応の分析
Types of Reactions
[2,3-Dichloro-4-(3-ethylfuran-2-yl)phenoxy]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or other reduced forms.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols.
科学的研究の応用
[2,3-Dichloro-4-(3-ethylfuran-2-yl)phenoxy]acetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.
Industry: It may be used in the production of agrochemicals and other industrial products.
作用機序
The mechanism of action of [2,3-Dichloro-4-(3-ethylfuran-2-yl)phenoxy]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and physiological responses.
類似化合物との比較
Similar Compounds
[2,3-Dichloro-4-(2-thienylcarbonyl)phenoxy]acetic acid: Similar in structure but contains a thienyl group instead of an ethylfuran group.
[2,3-Dichloro-4-(2-methylenebutyryl)phenoxy]acetic acid: Contains a methylenebutyryl group instead of an ethylfuran group.
Uniqueness
The presence of the ethylfuran group in [2,3-Dichloro-4-(3-ethylfuran-2-yl)phenoxy]acetic acid imparts unique chemical properties and reactivity compared to its analogs
特性
CAS番号 |
139519-94-1 |
|---|---|
分子式 |
C14H12Cl2O4 |
分子量 |
315.1 g/mol |
IUPAC名 |
2-[2,3-dichloro-4-(3-ethylfuran-2-yl)phenoxy]acetic acid |
InChI |
InChI=1S/C14H12Cl2O4/c1-2-8-5-6-19-14(8)9-3-4-10(13(16)12(9)15)20-7-11(17)18/h3-6H,2,7H2,1H3,(H,17,18) |
InChIキー |
LZAAOCDZVRZIMX-UHFFFAOYSA-N |
正規SMILES |
CCC1=C(OC=C1)C2=C(C(=C(C=C2)OCC(=O)O)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![5,5'-(1,4-Phenylene)bis(2,3-dihydrothieno[3,4-b][1,4]dioxine)](/img/structure/B14278776.png)


![1-Propanamine, 3-[2-[2-(4-chlorophenyl)ethyl]phenoxy]-N,N-dimethyl-](/img/structure/B14278784.png)
![1H-Tetrazole, 5-(methylsulfonyl)-1-[(4-nitrophenyl)methyl]-](/img/structure/B14278802.png)







